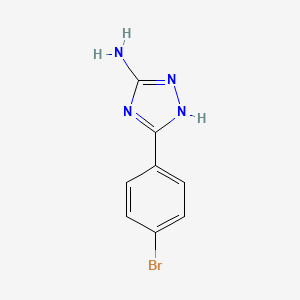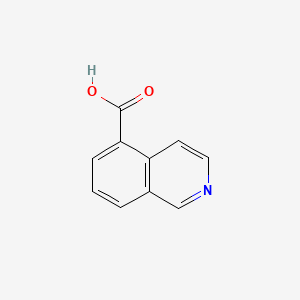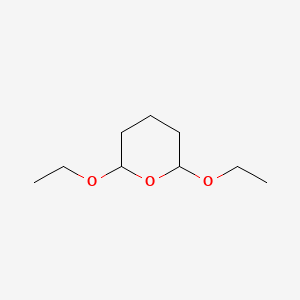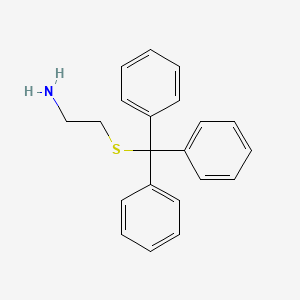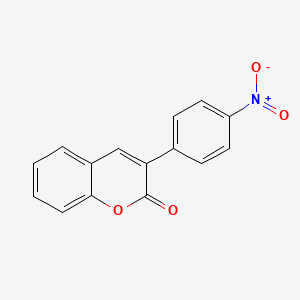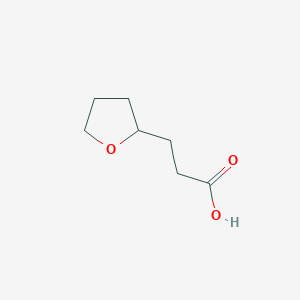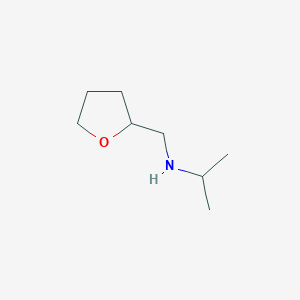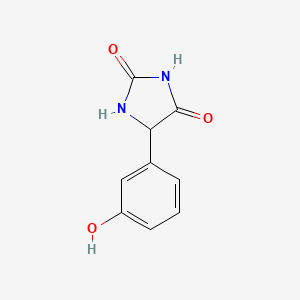![molecular formula C9H7Cl2N3OS B1331424 5-[(2,4-Dichlorophenoxy)methyl]-1,3,4-thiadiazol-2-amine CAS No. 84333-09-5](/img/structure/B1331424.png)
5-[(2,4-Dichlorophenoxy)methyl]-1,3,4-thiadiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(2,4-Dichlorophenoxy)methyl]-1,3,4-thiadiazol-2-amine is a chemical compound with the molecular formula C9H7Cl2N3OS. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom, along with a dichlorophenoxy group.
Mechanism of Action
Target of Action
It is suggested that this compound may have herbicidal and fungicidal activities . This implies that its targets could be specific enzymes or proteins essential for the growth and development of certain plants and fungi.
Mode of Action
Based on its potential herbicidal and fungicidal activities , it can be inferred that this compound might interfere with the normal biological processes of plants and fungi, leading to their death or growth inhibition.
Biochemical Pathways
As a potential herbicide and fungicide , it is likely that this compound disrupts key biochemical pathways in plants and fungi, such as those involved in cell division, protein synthesis, or metabolic processes.
Result of Action
Given its potential herbicidal and fungicidal activities , it can be inferred that this compound may cause cellular damage or metabolic disruption in targeted organisms, leading to their death or growth inhibition.
Biochemical Analysis
Biochemical Properties
5-[(2,4-Dichlorophenoxy)methyl]-1,3,4-thiadiazol-2-amine plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to inhibit certain enzymes involved in plant growth, thereby acting as a herbicide . The compound binds to the active sites of these enzymes, preventing the normal substrate from accessing the site and thus inhibiting the enzyme’s activity. Additionally, it interacts with proteins involved in cellular signaling pathways, altering their function and leading to changes in cellular responses.
Cellular Effects
The effects of this compound on various cell types include alterations in cell signaling pathways, gene expression, and cellular metabolism. In plant cells, it disrupts normal growth patterns by interfering with auxin signaling pathways, leading to uncontrolled cell division and growth . This disruption can cause abnormal plant development and ultimately plant death. In animal cells, the compound has been shown to affect cellular metabolism by inhibiting key metabolic enzymes, leading to reduced cellular energy production and altered metabolic flux.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their structure and function . This binding can result in enzyme inhibition or activation, depending on the target enzyme. For example, the compound inhibits the activity of enzymes involved in the synthesis of essential amino acids in plants, leading to growth inhibition. Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins, resulting in changes in the expression of genes involved in growth and development.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to reduced efficacy . Long-term studies have shown that continuous exposure to the compound can result in adaptive responses in cells, such as the upregulation of detoxifying enzymes and changes in cellular metabolism. These adaptive responses can mitigate the compound’s effects over time, necessitating adjustments in experimental protocols.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant toxicity . Threshold effects have been observed, where a certain concentration of the compound is required to elicit a measurable response. At high doses, the compound can cause adverse effects, such as oxidative stress, cellular damage, and disruption of normal metabolic processes. These toxic effects highlight the importance of careful dosage control in experimental and agricultural applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can inhibit enzymes involved in the biosynthesis of essential metabolites, leading to changes in metabolic flux and metabolite levels . For example, it can inhibit the synthesis of amino acids and nucleotides, resulting in reduced cellular growth and proliferation. Additionally, the compound can affect the activity of enzymes involved in detoxification pathways, leading to the accumulation of toxic intermediates and cellular stress.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cell, the compound can accumulate in specific compartments, such as the cytoplasm or organelles, depending on its chemical properties and interactions with cellular components. This localization can influence the compound’s activity and effectiveness, as well as its potential toxicity.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be directed to specific cellular compartments through targeting signals or post-translational modifications For example, it may localize to the chloroplasts in plant cells, where it can interfere with photosynthesis and other metabolic processes In animal cells, the compound may accumulate in the mitochondria, affecting cellular respiration and energy production
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2,4-Dichlorophenoxy)methyl]-1,3,4-thiadiazol-2-amine typically involves the reaction of 2,4-dichlorophenol with thiadiazole derivatives. One common method includes the reaction of 2,4-dichlorophenol with thiocarbohydrazide in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may include advanced techniques such as chromatography and crystallization to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-[(2,4-Dichlorophenoxy)methyl]-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dichlorophenoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or ethanol.
Substitution: Nucleophiles such as amines, thiols, or alkoxides; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or thiols.
Substitution: Formation of substituted thiadiazole derivatives.
Scientific Research Applications
5-[(2,4-Dichlorophenoxy)methyl]-1,3,4-thiadiazol-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its antimicrobial properties.
Industry: Utilized in the development of agrochemicals and other industrial products .
Comparison with Similar Compounds
Similar Compounds
Triclosan: An antibacterial and antifungal agent with a similar dichlorophenoxy structure.
2,4-Dichlorophenoxyacetic acid: A herbicide with a similar dichlorophenoxy group but different overall structure and application.
5-[(2,4-Dichlorophenoxy)methyl]-N-(2-fluorophenyl)-2-furancarboxamide: A compound with a similar dichlorophenoxy group but different functional groups and applications
Uniqueness
5-[(2,4-Dichlorophenoxy)methyl]-1,3,4-thiadiazol-2-amine is unique due to its thiadiazole ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
5-[(2,4-dichlorophenoxy)methyl]-1,3,4-thiadiazol-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl2N3OS/c10-5-1-2-7(6(11)3-5)15-4-8-13-14-9(12)16-8/h1-3H,4H2,(H2,12,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTSLKQLOFRYRTJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)OCC2=NN=C(S2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl2N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-Benzyl-5-(4-chloro-phenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B1331341.png)
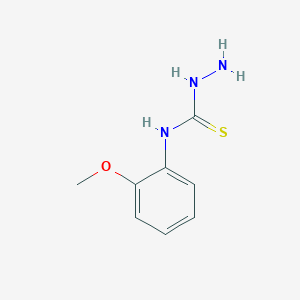
![5,7-Dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B1331346.png)

